molecular formula C28H32O6 B170427 Garciniaxanthone E CAS No. 173294-74-1

Garciniaxanthone E

Cat. No.: B170427
CAS No.: 173294-74-1
M. Wt: 464.5 g/mol
InChI Key: BRKFTRQHPIQVNO-LICLKQGHSA-N
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Mechanism of Action

Target of Action

Garciniaxanthone E, a xanthone compound, has been found to significantly enhance cellular nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells . It is also predicted to bind and inhibit pro-inflammatory proteins that trigger cytokine storms, such as NFKB1 and PTGS2 .

Mode of Action

The interaction of this compound with its targets leads to a variety of changes. For instance, it enhances the NGF-mediated neurite outgrowth in PC12D cells . This suggests that this compound may play a role in promoting nerve growth and development.

Biochemical Pathways

This compound is involved in the mitochondrial pathway of apoptosis . It can induce apoptosis in HepG2 cells and enhance the expression of cleaved caspase-8, caspase-9, and caspase-3 . It can also increase the Bax level and concurrently reduce the overexpression of Bcl-2, Bcl-XL, Mcl-1, and surviving in HepG2 cells . Moreover, it can inhibit cell migration of HepG2 cells by inhibiting the expressions of MMP-7 and MMP-9 .

Pharmacokinetics

The related xanthone compounds have been reported to possess several biological activities, such as antibacterial activity, antimalarial activity, cytotoxicity, and inhibition of cyclooxygenase and prostaglandin e2 .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis in HepG2 cells, enhancement of the expression of cleaved caspase-8, caspase-9, and caspase-3, increase in the Bax level, reduction in the overexpression of Bcl-2, Bcl-XL, Mcl-1, and surviving in HepG2 cells, and inhibition of cell migration of HepG2 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Garciniaxanthone E can be isolated from the ethyl acetate extract of Garcinia dulcis bark using standard isolation methods such as solvent extraction, silica column chromatography, and high-performance liquid chromatography (HPLC) . The structure of this compound is elucidated using spectroscopic techniques like ultraviolet (UV), infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification processes used in laboratory settings can be scaled up with appropriate modifications to meet industrial demands. These modifications may include optimizing solvent usage, improving chromatographic techniques, and enhancing the efficiency of spectroscopic analysis for quality control.

Chemical Reactions Analysis

Types of Reactions: Garciniaxanthone E undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups such as hydroxyl and prenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize this compound.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted xanthones.

Scientific Research Applications

Properties

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4,6,8-tetrahydroxy-1-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O6/c1-15(2)7-6-8-17(5)10-12-20-19(11-9-16(3)4)23-26(32)24-21(30)13-18(29)14-22(24)34-28(23)27(33)25(20)31/h7,9-10,13-14,29-31,33H,6,8,11-12H2,1-5H3/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKFTRQHPIQVNO-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C2=C(C(=C1O)O)OC3=CC(=CC(=C3C2=O)O)O)CC=C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C2=C(C(=C1O)O)OC3=CC(=CC(=C3C2=O)O)O)CC=C(C)C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Garciniaxanthone E's activity in neuronal cells?

A1: this compound has demonstrated the ability to enhance nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells. [] This finding suggests that this compound might possess neurotrophic properties, potentially contributing to neuronal survival, growth, and differentiation. This characteristic makes it a compound of interest for further research in the context of neurodegenerative diseases.

Q2: How does the structure of this compound compare to other prenylated xanthones isolated from Garcinia xanthochymus, and how does this relate to their bioactivity?

A2: this compound, a prenylated xanthone, was found alongside another structurally similar compound, 1,3,5,6-tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, in the wood of Garcinia xanthochymus. [] Both compounds share a xanthone core structure but differ in the number and position of prenyl substituents. Interestingly, both compounds exhibited neurotrophic activity in PC12D cells, albeit at different concentrations. [] This observation hints at a possible structure-activity relationship, where the prenyl groups might play a role in their bioactivity. Further studies investigating the impact of different prenylation patterns on neurotrophic activity could provide valuable insights.

Q3: What other bioactive compounds have been identified in Garcinia xanthochymus, and what are their potential applications?

A3: Besides this compound, several other bioactive compounds have been identified in different parts of the Garcinia xanthochymus plant. For instance, the twig bark yielded three new hydroxylated xanthones with prenyl or geranyl substituents, along with other known xanthones and 6-prenylapigenin. [] These compounds demonstrated moderate cytotoxicities against specific cancer cell lines. Additionally, research on the fruits, leaves, and stem bark revealed a diverse array of compounds, including hydroxycitric acid derivatives, biflavonoids, xanthones, and polyisoprenylated benzophenones. [] Some of these compounds, like fukugiside, have shown antiproliferative effects and induced cell cycle arrest and apoptosis in cancer cells. [] These findings highlight the rich chemical diversity and potential therapeutic applications of compounds derived from Garcinia xanthochymus.

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